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Compound of Interest

Compound Name:
2-cyano-N-(2-

methoxyethyl)acetamide

Cat. No.: B076922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-cyano-N-(2-methoxyethyl)acetamide is a chemical compound of interest in organic

synthesis and medicinal chemistry. Its structure, featuring a reactive cyano group, an amide

linkage, and a methoxyethyl side chain, makes it a versatile building block for the synthesis of

more complex molecules and heterocyclic scaffolds. This guide provides a comprehensive

overview of its molecular structure, physicochemical properties, predicted spectroscopic data,

and a representative synthetic protocol.

Molecular Structure and Identification
The fundamental structural details of 2-cyano-N-(2-methoxyethyl)acetamide are summarized

below, providing key identifiers for this molecule.
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Identifier Value

Molecular Formula C6H10N2O2

Canonical SMILES COCCNC(=O)CC#N

InChI
InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-

7/h2,4-5H2,1H3,(H,8,9)

InChIKey ADWODNNWVUWKOM-UHFFFAOYSA-N

Molecular Structure Diagram
Caption: 2D structure of 2-cyano-N-(2-methoxyethyl)acetamide.

Physicochemical Properties
The following table outlines the key predicted physicochemical properties of 2-cyano-N-(2-
methoxyethyl)acetamide.

Property Predicted Value

Molecular Weight 142.16 g/mol

XLogP3 -0.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 4

Exact Mass 142.074227 g/mol

Monoisotopic Mass 142.074227 g/mol

Topological Polar Surface Area 72.4 Å²

Heavy Atom Count 10

Complexity 181
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Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for 2-cyano-N-(2-
methoxyethyl)acetamide, the following data has been generated using validated

computational prediction tools. This data serves as a reference for the identification and

characterization of the molecule.

Predicted ¹H NMR Spectrum
Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.5 - 7.0 br s 1H -NH-

3.55 t 2H -CH₂-O-

3.45 q 2H -NH-CH₂-

3.40 s 2H -CO-CH₂-CN

3.35 s 3H -O-CH₃

Predicted ¹³C NMR Spectrum
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (ppm) Assignment

164.5 -C=O

116.0 -C≡N

70.5 -CH₂-O-

59.0 -O-CH₃

40.0 -NH-CH₂-

25.5 -CO-CH₂-CN
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Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Broad N-H Stretch (Amide)

~2930, 2880 Medium C-H Stretch (Aliphatic)

~2250 Medium, Sharp C≡N Stretch (Nitrile)

~1660 Strong, Sharp C=O Stretch (Amide I)

~1550 Medium N-H Bend (Amide II)

~1120 Strong C-O-C Stretch (Ether)

Predicted Mass Spectrum (Electron Ionization - EI)
m/z Relative Intensity (%) Possible Fragment

142 20 [M]⁺

111 40 [M - OCH₃]⁺

99 100 [M - CH₂CN]⁺

72 60 [CH₂=N⁺H-CH₂CH₂OCH₃]

58 80 [CH₂=CH-O-CH₃]⁺

42 50 [CH₂=C=O]⁺

Experimental Protocols: Synthesis
The synthesis of 2-cyano-N-(2-methoxyethyl)acetamide can be achieved through the

amidation of an activated cyanoacetic acid derivative with 2-methoxyethylamine. A general and

adaptable protocol is provided below.

Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide from
Ethyl Cyanoacetate
This protocol describes a common method for the synthesis of N-substituted cyanoacetamides.
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Ethyl Cyanoacetate +
2-Methoxyethylamine

Reflux
(e.g., 78 °C)

Anhydrous Ethanol

TLC Monitoring Solvent Removal
(Rotary Evaporation)

Recrystallization or
Column Chromatography 2-cyano-N-(2-methoxyethyl)acetamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide.

Ethyl cyanoacetate

2-Methoxyethylamine

Anhydrous ethanol (or other suitable high-boiling point solvent)

Sodium ethoxide (optional, as catalyst)

Hydrochloric acid (for workup, if catalyst is used)

Ethyl acetate (for extraction)

Brine

Anhydrous magnesium sulfate or sodium sulfate

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol.

Addition of Amine: To the stirred solution, add 2-methoxyethylamine (1.0 - 1.2 equivalents)

dropwise. If a catalyst is desired, a catalytic amount of sodium ethoxide can be added to the

ethanol prior to the amine.

Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete (as indicated by the consumption of the starting

materials), allow the mixture to cool to room temperature.

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

Purification:

Without Catalyst: The crude product can often be purified directly by recrystallization from

a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

With Catalyst: If a basic catalyst was used, neutralize the reaction mixture with dilute

hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate. Wash

the organic layer with water and then brine. Dry the organic layer over anhydrous

magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The

resulting crude product can then be purified by recrystallization or column

chromatography.

Drying: Dry the purified product under vacuum to yield 2-cyano-N-(2-
methoxyethyl)acetamide as a solid or oil.

Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, and a

representative synthesis of 2-cyano-N-(2-methoxyethyl)acetamide. The provided data,

including key identifiers and predicted spectroscopic information, serves as a valuable resource

for researchers in the fields of chemical synthesis and drug discovery. The outlined synthetic

protocol offers a practical starting point for the laboratory preparation of this versatile chemical

intermediate.

To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Structure of 2-
cyano-N-(2-methoxyethyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076922#2-cyano-n-2-methoxyethyl-acetamide-
molecular-structure]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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